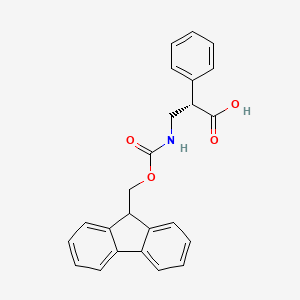

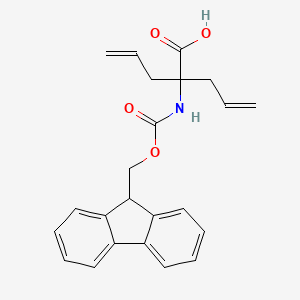

![molecular formula C12H21NO3 B567924 tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1239319-91-5](/img/structure/B567924.png)

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Übersicht

Beschreibung

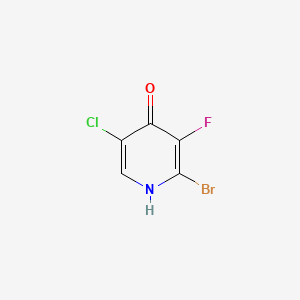

“tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” is characterized by a spirocyclic structure, which includes a nitrogen atom and an oxygen atom . The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” include a molecular weight of 227.30 g/mol . It has a XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a solid or semi-solid or lump or liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : Meyers et al. (2009) describe synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This compound is useful for further selective derivation, providing access to novel compounds that complement piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Molecular Structure and Synthesis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. The compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, and its molecular structure was determined via X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Enantioselective Synthesis in Drug Development : Campbell et al. (2009) described the enantioselective synthesis of a compound related to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This synthesis was part of a process to create potent CCR2 antagonists, highlighting its application in drug development (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

NMR Spectroscopy for Configuration Assignment : Jakubowska et al. (2013) used NMR spectroscopy to determine the absolute configurations of compounds related to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This highlights the use of spectroscopy in detailed chemical analysis (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

Application in Synthesis of Biologically Active Compounds : Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which can be used for preparing other potential biologically active heterocyclic compounds. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was one of the key compounds used in this process (Moskalenko & Boev, 2012).

Stereochemical Analysis and Synthesis : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound structurally related to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This research provided insights into molecular packing and stereochemistry, relevant for understanding similar compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Eigenschaften

IUPAC Name |

tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVBYCOMZDNOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741092 | |

| Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

CAS RN |

1239319-91-5 | |

| Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

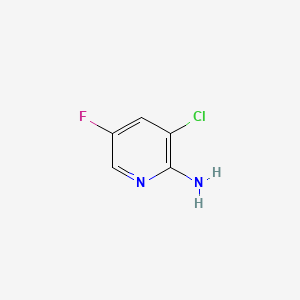

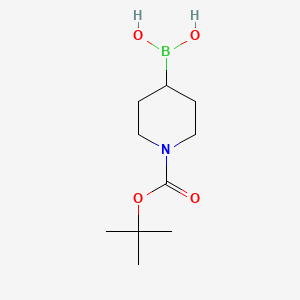

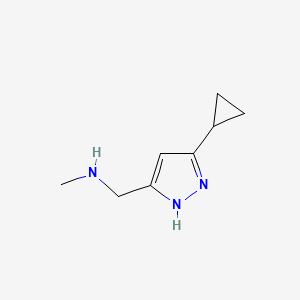

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)